Trifloxystrobin
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Overview
Description
Trifloxystrobin is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a trifluoromethyl group, making it highly reactive and versatile.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trifloxystrobin typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of alpha-methyl-3-trifluoromethylbenzaldehyde with an appropriate amine to form the corresponding Schiff base. This intermediate is then reacted with methyl 2-bromoacetate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction temperatures and pressures are common practices to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Trifloxystrobin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
Trifloxystrobin has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of agrochemicals, such as fungicides and herbicides.
Mechanism of Action
The mechanism of action of Trifloxystrobin involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its reactivity, allowing it to interact with enzymes and proteins, potentially inhibiting their function. This interaction can lead to various biological effects, such as antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
Trifloxystrobin: A fungicide with a similar chemical structure, known for its effectiveness in controlling fungal diseases in crops.
Methyl 2-[3-(trifluoromethyl)phenyl]acetate: Another compound with a trifluoromethyl group, used in organic synthesis.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H19F3N2O4 |
---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
methyl 2-methoxyimino-2-[2-[[1-[3-(trifluoromethyl)phenyl]ethylideneamino]oxymethyl]phenyl]acetate |
InChI |
InChI=1S/C20H19F3N2O4/c1-13(14-8-6-9-16(11-14)20(21,22)23)24-29-12-15-7-4-5-10-17(15)18(25-28-3)19(26)27-2/h4-11H,12H2,1-3H3 |
InChI Key |
ONCZDRURRATYFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NOCC1=CC=CC=C1C(=NOC)C(=O)OC)C2=CC(=CC=C2)C(F)(F)F |
boiling_point |
approximately 312 °C |
Color/Form |
White powder |
density |
1.36 g/mL at 21 °C |
flash_point |
>70.00 °C (>158.00 °F) |
melting_point |
72.9 °C |
physical_description |
White odorless solid; [Merck Index] |
solubility |
In water, 0.610 mg/L at 25 °C In acetone, dichloromethane and ethyl acetate >500, hexane 11, methanol 76, octanol 18, toluene 500 (all in g/L, 25 °C) |
vapor_pressure |
0.00000003 [mmHg] 2.55X10-8 mm Hg at 25 °C |
Origin of Product |
United States |
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